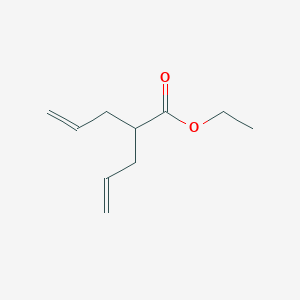

2-烯丙基戊-4-烯酸乙酯

概述

描述

Ethyl 2-allylpent-4-enoate is a compound that falls within the broader category of organic molecules containing allyl groups and enoate moieties. While the specific compound "Ethyl 2-allylpent-4-enoate" is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of Ethyl 2-allylpent-4-enoate.

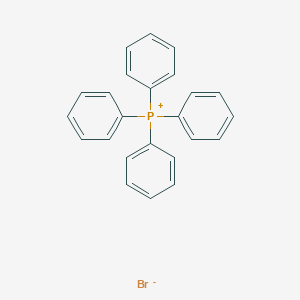

Synthesis Analysis

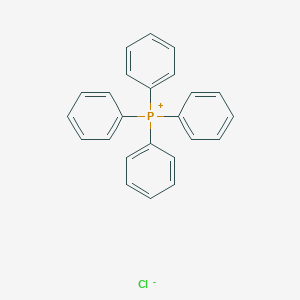

The synthesis of related compounds often involves catalytic reactions. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized using a ruthenium-mediated coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3] . Similarly, coordination-insertion copolymerization of allyl monomers with ethylene using a palladium/phosphine-sulfonate catalyst has been reported, which could be relevant to the synthesis of Ethyl 2-allylpent-4-enoate .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates were separated and structurally determined . Additionally, the structure of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate was identified using FT-IR, 1H and 13C NMR, UV–Vis, and single-crystal X-ray diffraction . These techniques could be applied to Ethyl 2-allylpent-4-enoate to elucidate its structure.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to Ethyl 2-allylpent-4-enoate can be inferred from the literature. For instance, the anionic [3 + 2] cycloaddition of allyl anions to double bonds is a route to five-membered rings, which may be relevant to reactions involving Ethyl 2-allylpent-4-enoate . Additionally, the reaction of 2,4-bis-(diphenylmethylene)-1,3-cyclobutane dione with bromine in the presence of ethanol to form ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate provides insights into halogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Ethyl 2-allylpent-4-enoate can be characterized using computational and experimental methods. Density functional theory (DFT) calculations have been used to elucidate the solid-state structure, conformation, and spectroscopic properties of ethyl 2-cyano-3-alkoxypent-2-enoates . Similarly, DFT/B3LYP calculations, including HOMO-LUMO analysis and molecular docking studies, have been performed on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate . These methods could be applied to determine the properties of Ethyl 2-allylpent-4-enoate.

科学研究应用

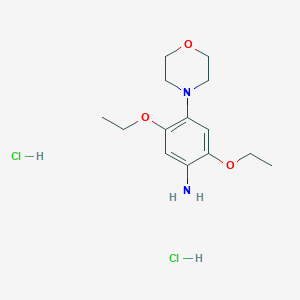

晶体堆积相互作用

2-烯丙基戊-4-烯酸乙酯及其衍生物表现出独特的晶体堆积相互作用。张等人(2011 年)对 (2Z)-2-氰基-3-[(4-乙氧基苯基)氨基]丙-2-烯酸乙酯的研究揭示了罕见的 N⋯π 和 O⋯π 相互作用,以及 C–H⋯N 和 C–H⋯O 氢键,形成了不同的结构基序 (Zhang, Wu, & Zhang, 2011)。

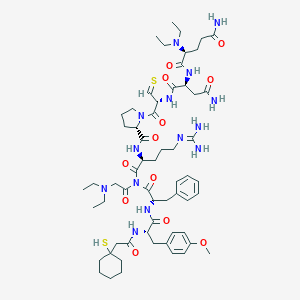

α-氨基酸衍生物的合成

霍普金斯和马利娜科娃(2007 年)展示了使用 2-烯丙基戊-4-烯酸乙酯衍生物合成高度取代的不天然 α-氨基酸酯。他们采用 Pd(II) 催化的三组分偶联方法,展示了这些化合物的化学多功能性 (Hopkins & Malinakova, 2007)。

对映选择性氢化

该化合物已用于对映选择性氢化过程中。孟、朱和张(2008 年)在 (E)-2-氧代-4-苯基丁-3-烯酸乙酯氢化为 2-羟基-4-苯基丁酸乙酯中实现了高对映选择性 (Meng, Zhu, & Zhang, 2008)。

三取代烯烃的合成

Das、Majhi 和 Banerjee(2006 年)探索了使用贝利斯-希尔曼加合物和 2-烯丙基戊-4-烯酸乙酯衍生物合成三取代烯烃。他们的方法涉及用于立体选择性合成的独特非均相催化剂 (Das, Majhi, & Banerjee, 2006)。

液晶聚硅氧烷的制备

Bracon 等人(2000 年)合成了包括 2-烯丙基戊-4-烯酸乙酯衍生物在内的单体,用于生产侧链液晶聚硅氧烷。这些化合物表现出近晶相性质和不同的形态特征 (Bracon, Guittard, Givenchy, & Géribaldi, 2000)。

酶催化合成

Classen 等人(2014 年)报道了使用 2-烯丙基戊-4-烯酸乙酯衍生物酶催化合成手性 γ-丁内酯。此过程的特点是高产率和对映选择性,强调了这些化合物的生物催化潜力 (Classen, Korpak, Schölzel, & Pietruszka, 2014)。

空气/水界面自组织

Nikolova 等人(2008 年)研究了 2-烯丙基戊-4-烯酸乙酯衍生物在空气/水界面上的自组织。他们的研究提供了对这些化合物在特定环境中的相行为和稳定性的见解 (Nikolova, Zhang, Chen, Chi, & Haufe, 2008)。

生物氢化研究

Ferraboschi 等人(1987 年)研究了由酿酒酵母对包括 2-烯丙基戊-4-烯酸乙酯衍生物在内的不饱和化合物的生物氢化。这项研究有助于理解生物氢化过程的立体化学方面 (Ferraboschi, Grisenti, Casati, Fiecchi, & Santaniello, 1987)。

复分解反应

凯勒(1991 年)探索了 2-烯丙基戊-4-烯酸乙酯的复分解反应,突出了这些化合物在合成化学中的功能多功能性和反应性 (Keller, 1991)。

安全和危害

属性

IUPAC Name |

ethyl 2-prop-2-enylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4-5,9H,1-2,6-8H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPKJTLFVKISHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-allylpent-4-enoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)

![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)

![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)

![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)